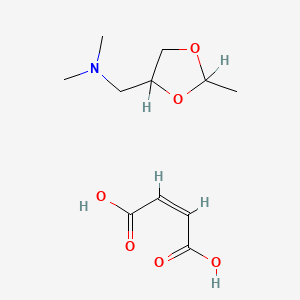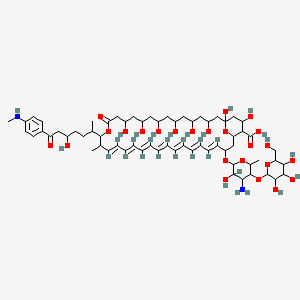
Antibiotic 67-121 C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 67-121 C is a polyene antifungal antibiotic produced by the microorganism Actinoplanes caeruleus. It is part of the Antibiotic 67-121 complex, which includes other components such as Antibiotic 67-121A, Antibiotic 67-121B, and Antibiotic 67-121D . This compound is known for its potent antifungal properties and is particularly effective against strains of Candida albicans .
准备方法
Synthetic Routes and Reaction Conditions: Antibiotic 67-121 C is produced through the cultivation of Actinoplanes caeruleus. The microorganism is grown in a suitable nutrient medium under controlled conditions to produce the antibiotic complex . The individual components, including this compound, are then isolated and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. Actinoplanes caeruleus is cultivated in bioreactors, where the conditions such as temperature, pH, and nutrient supply are optimized to maximize the yield of the antibiotic complex . The complex is then extracted and purified to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Antibiotic 67-121 C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Antibiotic 67-121 C has a wide range of scientific research applications. In chemistry, it is used to study the structure and behavior of polyene antibiotics . In biology, it serves as a tool to investigate the mechanisms of antifungal activity and resistance . In medicine, it is explored for its potential therapeutic applications in treating fungal infections . Additionally, it has industrial applications in the development of antifungal agents and formulations .
作用机制
The mechanism of action of Antibiotic 67-121 C involves binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and ultimately causing cell death . The molecular targets and pathways involved in this process include the ergosterol biosynthesis pathway and membrane integrity maintenance .
相似化合物的比较
Antibiotic 67-121 C is unique among polyene antibiotics due to its specific structure and potent antifungal activity . Similar compounds include amphotericin A, amphotericin B, candicidin, nystatin, perimycin, pimaricin, and trichomycin . Compared to these compounds, this compound exhibits a distinct spectrum of activity and binding affinity to ergosterol .
属性
CAS 编号 |
57515-50-1 |
|---|---|
分子式 |
C65H98N2O24 |
分子量 |
1291.5 g/mol |
IUPAC 名称 |
(19E,21E,23E,25E,27E,29E,31E)-33-[4-amino-3-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C65H98N2O24/c1-36-17-15-13-11-9-7-5-6-8-10-12-14-16-18-48(87-63-57(80)55(66)61(38(3)86-63)90-64-59(82)58(81)56(79)52(35-68)88-64)32-51-54(62(83)84)50(77)34-65(85,91-51)33-47(75)29-45(73)27-43(71)25-42(70)26-44(72)28-46(74)31-53(78)89-60(36)37(2)19-24-41(69)30-49(76)39-20-22-40(67-4)23-21-39/h5-18,20-23,36-38,41-48,50-52,54-61,63-64,67-75,77,79-82,85H,19,24-35,66H2,1-4H3,(H,83,84)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+ |
InChI 键 |
FZQYJNCKADYOTN-QVDADOJXSA-N |
手性 SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


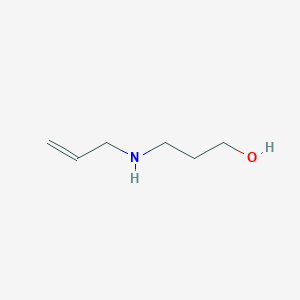
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
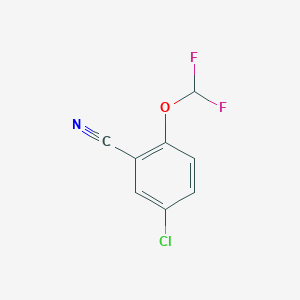
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
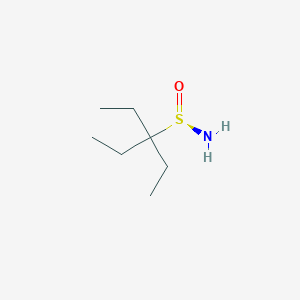
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
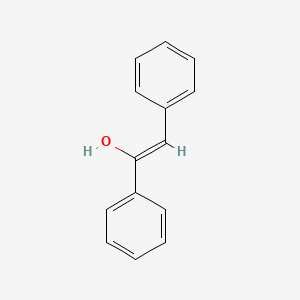
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
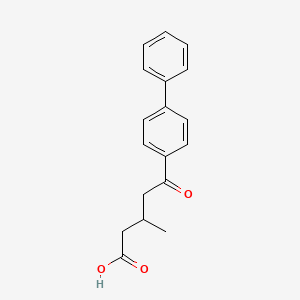
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
